

Application Notes and Protocols for IACS-10759

Seahorse XF Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IACS-10759

Cat. No.: B1191776

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Introduction

IACS-10759 is a potent and selective inhibitor of mitochondrial Complex I, a critical component of the electron transport chain.^{[1][2]} By targeting oxidative phosphorylation (OXPHOS), **IACS-10759** offers a promising therapeutic strategy for cancers that are highly dependent on this metabolic pathway for energy production and survival.^[2] The Agilent Seahorse XF Analyzer is a powerful tool for investigating the metabolic effects of compounds like **IACS-10759** in real-time by measuring the two major energy-producing pathways: mitochondrial respiration (oxygen consumption rate, OCR) and glycolysis (extracellular acidification rate, ECAR).

These application notes provide detailed protocols for utilizing the Seahorse XF Cell Mito Stress Test and Glycolysis Stress Test to characterize the metabolic phenotype induced by **IACS-10759** treatment.

Principle of the Assays

The Seahorse XF platform performs real-time measurements of OCR and ECAR in a specialized microplate. By sequentially injecting metabolic modulators, a comprehensive profile of a cell's metabolic function can be generated.

- **Mito Stress Test:** This assay assesses key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

- **Glycolysis Stress Test:** This assay measures critical parameters of glycolytic flux, such as glycolysis, glycolytic capacity, and glycolytic reserve.

Treatment with **IACS-10759** is expected to significantly inhibit OCR, reflecting the shutdown of OXPHOS. Consequently, cells may exhibit a compensatory increase in ECAR, indicating a shift towards glycolysis to meet their energetic demands.[\[3\]](#)

Data Presentation

The following tables summarize the expected quantitative effects of **IACS-10759** on mitochondrial respiration and glycolysis, based on findings from studies on chronic lymphocytic leukemia (CLL) cells treated with 100 nM **IACS-10759** for 24 hours.[\[1\]](#)[\[3\]](#)

Table 1: Effect of **IACS-10759** on Mitochondrial Respiration (OCR)

| Parameter | Control | IACS-10759 (100 nM) | Expected Change |
|--------------------------------|---------|---------------------|-----------------|
| Basal Respiration (pmol/min) | 100 | 40 | Decrease |
| ATP Production (pmol/min) | 70 | 10 | Decrease |
| Maximal Respiration (pmol/min) | 200 | 50 | Decrease |
| Spare Respiratory Capacity (%) | 100 | 25 | Decrease |

Data are illustrative and based on qualitative descriptions in the cited literature.

Table 2: Effect of **IACS-10759** on Glycolysis (ECAR)

| Parameter | Control | IACS-10759 (100 nM) | Expected Change |
|-------------------------------|---------|---------------------|-----------------|
| Glycolysis (mpH/min) | 50 | 80 | Increase |
| Glycolytic Capacity (mpH/min) | 70 | 90 | Increase |
| Glycolytic Reserve (%) | 40 | 12.5 | Decrease |

Data are illustrative and based on qualitative descriptions in the cited literature.

Experimental Protocols

Materials

- **IACS-10759**
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium (e.g., DMEM, supplemented as required)
- Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
- Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, 2-Deoxyglucose)
- Cells of interest

Protocol 1: Seahorse XF Cell Mito Stress Test

This protocol is adapted from standard Agilent Seahorse XF protocols and tailored for assessing the impact of **IACS-10759**.

Day 1: Cell Seeding

- Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

- Include wells for background correction (no cells).
- Incubate overnight in a CO2 incubator at 37°C.

Day 2: **IACS-10759** Treatment

- Treat cells with the desired concentration of **IACS-10759** (e.g., 100 nM) or vehicle control.
- Incubate for the desired duration (e.g., 24 hours).

Day 3: Seahorse XF Assay

- Hydrate the Sensor Cartridge: The day before the assay, add 200 µL of Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top. Incubate overnight in a non-CO2 incubator at 37°C.
- Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with substrates such as glucose, pyruvate, and glutamine. Adjust pH to 7.4.
- Prepare Cells:
 - Remove the cell culture medium.
 - Wash cells once with 180 µL of pre-warmed assay medium.
 - Add 180 µL of pre-warmed assay medium to each well.
 - Incubate the plate in a non-CO2 incubator at 37°C for 45-60 minutes.
- Load the Sensor Cartridge:
 - Load the injection ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) at the desired final concentrations.
- Run the Assay:
 - Place the sensor cartridge into the Seahorse XF Analyzer for calibration.

- Once calibration is complete, replace the utility plate with the cell culture plate.
- Start the assay. The instrument will measure basal OCR and then sequentially inject the compounds, measuring OCR after each injection.

Protocol 2: Seahorse XF Glycolysis Stress Test

This protocol is to be followed to assess the compensatory glycolytic activity after **IACS-10759** treatment.

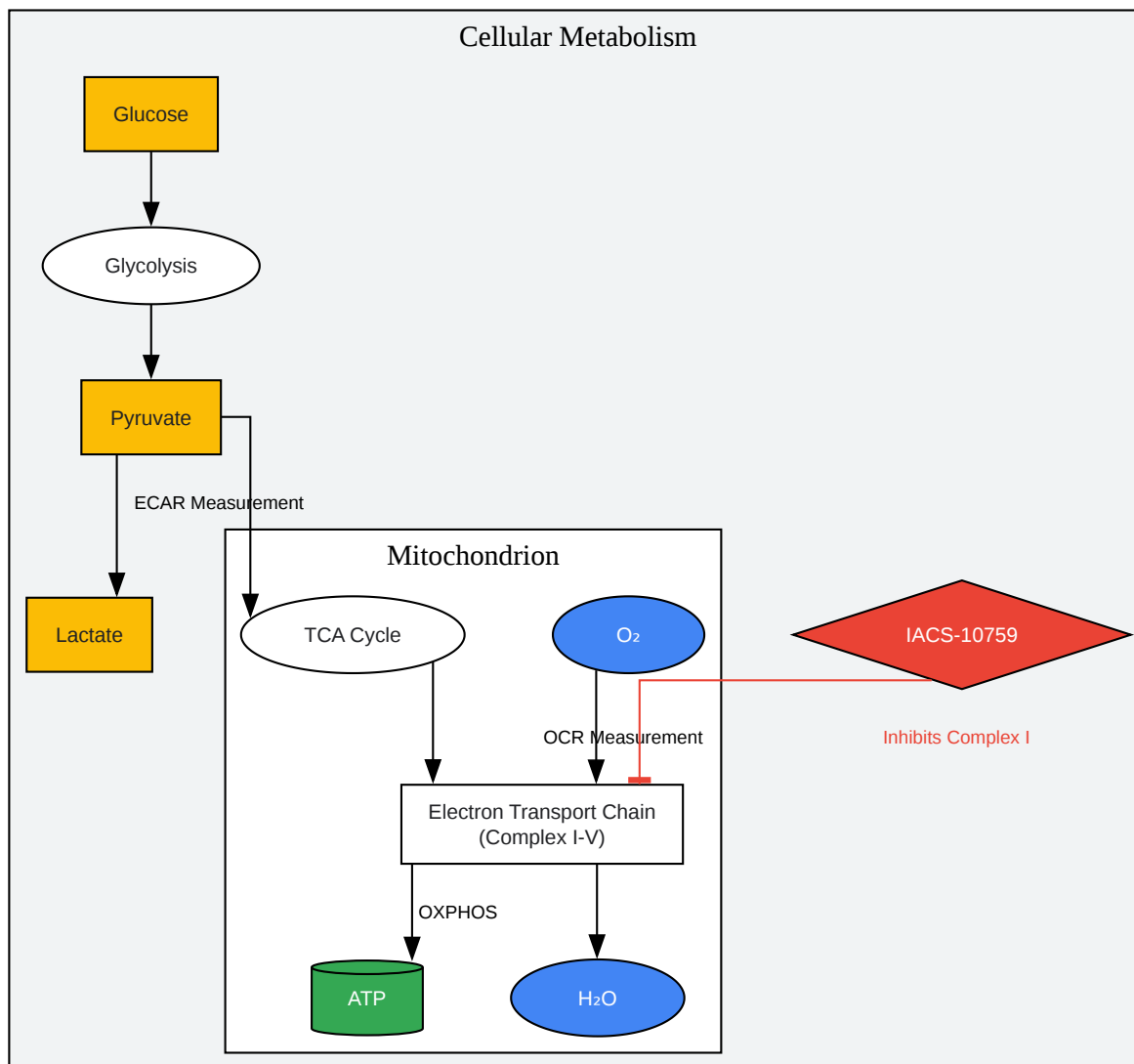
Day 1 & 2: Cell Seeding and Treatment

Follow steps from Day 1 and 2 of the Mito Stress Test protocol.

Day 3: Seahorse XF Assay

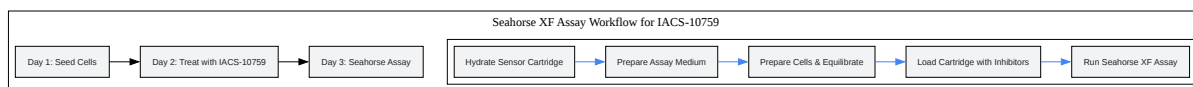
- Hydrate the Sensor Cartridge: As described in the Mito Stress Test protocol.
- Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with L-glutamine. Adjust pH to 7.4. Note: This medium should not contain glucose or pyruvate.
- Prepare Cells: As described in the Mito Stress Test protocol.
- Load the Sensor Cartridge:
 - Load the injection ports of the hydrated sensor cartridge with the Glycolysis Stress Test compounds (Glucose, Oligomycin, and 2-Deoxyglucose) at the desired final concentrations.
- Run the Assay:
 - Calibrate the sensor cartridge in the Seahorse XF Analyzer.
 - Replace the utility plate with the cell culture plate and begin the assay. The instrument will measure basal ECAR and then sequentially inject the compounds, measuring ECAR after each injection.

Visualizations



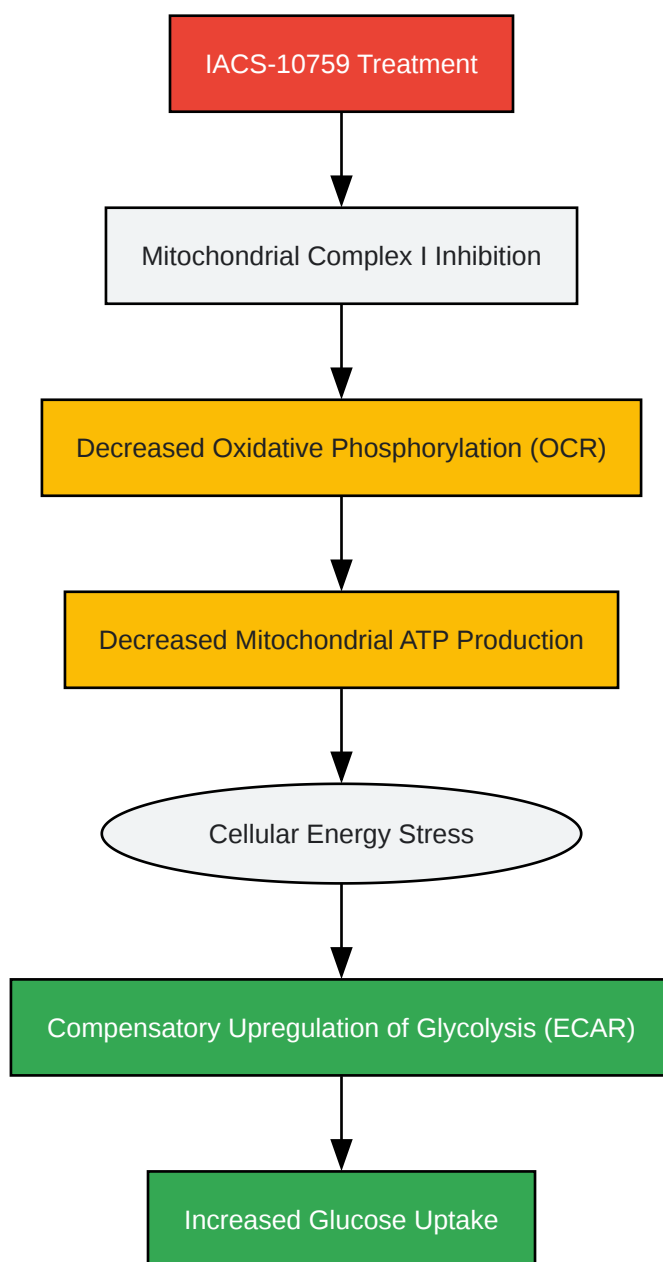
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Caption: Mechanism of **IACS-10759** and its effect on cellular metabolism.



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Caption: Experimental workflow for the Seahorse XF assay with **IACS-10759**.



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Caption: Logical relationship of **IACS-10759**'s effect on metabolic pathways.

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References

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